4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethoxy group and a phenyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethoxy group, and carboxylation. One common synthetic route starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation, oxidation, and N-acylation reactions . The reaction conditions often involve the use of sodium hydroxide as an alkali, which has shown economic advantages for scale-up production .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For example, the oxidation step can be achieved using sulfamic acid and sodium chlorite in acetonitrile, resulting in a high yield of the intermediate product . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sulfamic acid and sodium chlorite.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Sulfamic acid and sodium chlorite in acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.
Scientific Research Applications
4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential inhibitory effects on certain biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as idiopathic pulmonary fibrosis.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which play a key role in the signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A PDE-4 inhibitor used for treating chronic obstructive pulmonary disease.
Difluoromethoxylated Ketones: Used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-8-6-15(14-9(8)10(16)17)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMANZHCBSHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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